2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-nitrophenyl substituent. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities .
Mechanism of Action
Target of Action
The primary target of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death .
Mode of Action
This compound interacts with its target, KRAS G12C, by acting as a covalent inhibitor . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the cell signaling pathways it controls .
Biochemical Pathways
The inhibition of KRAS G12C by this compound affects the RAS signaling pathway . This pathway is involved in cell growth and death, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
Its molecular weight (23923 g/mol ) suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of the KRAS G12C protein . This leads to the disruption of the RAS signaling pathway, which can result in the death of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives have shown a broad spectrum of pharmacological activities .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant antiproliferative activity against certain cancer cell lines . The exact mechanisms by which 2-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-nitrobenzaldehyde under acidic or basic conditions, followed by cyclization . One common method involves the use of iodine as a catalyst in a three-component condensation reaction involving 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Recent advancements have highlighted metal-free synthesis protocols that are more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(4-aminophenyl)imidazo[1,2-a]pyridine .
Scientific Research Applications
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Alpidem: A hypnotic drug with a similar imidazo[1,2-a]pyridine core.
Zolpidem: A sedative used for treating insomnia.
Minodronic Acid: An anti-osteoporosis drug.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to varied pharmacological profiles .
Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBCSKCONKUZBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186882 | |
Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194192 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3323-26-0 | |
Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3323-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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